2-Chloroethyl methanesulfonate

Overview

Description

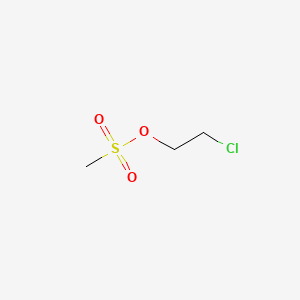

Chemical Structure and Mechanism 2-Chloroethyl methanesulfonate (CIEtSoSo; CAS 151500) is a monofunctional alkylating agent with the molecular formula C₃H₇ClO₃S. Its structure comprises a methanesulfonyl group (CH₃SO₂–) linked to a 2-chloroethyl moiety. The compound acts via nucleophilic substitution, transferring its chloroethyl group to DNA bases, predominantly targeting the O⁶ position of guanine . Unlike nitrosoureas, which decompose into multiple reactive intermediates, CIEtSoSo’s simpler chemistry minimizes side reactions, enhancing its selectivity .

Biological Activity and Applications

CIEtSoSo exhibits potent cytotoxicity in tumor cells by forming DNA interstrand cross-links (ICLs). Studies in human cell lines (e.g., VA-13 and IMR-90) demonstrate that its mechanism mirrors chloroethylnitrosoureas (CIEtNUs), such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), but with reduced off-target effects . It shows differential cytotoxicity, being 5-fold more potent in O⁶-alkylguanine-DNA alkyltransferase (AGT)-deficient cells (e.g., VA-13) compared to AGT-proficient cells (e.g., IMR-90) .

Mechanism of Action

Target of Action

2-Chloroethyl methanesulfonate (2ClEMS) is primarily an alkylating agent . Its primary targets are nucleophilic sites in biomolecules, particularly those found in DNA.

Mode of Action

The mode of action of 2ClEMS involves its alkylating properties. The electrophilic carbon in the compound attacks nucleophilic sites in biomolecules, forming a covalent bond and introducing an ethyl group. This modification can alter the molecule’s function, stability, or interaction with other molecules.

Biochemical Pathways

The primary biochemical pathway affected by 2ClEMS is DNA alkylation . This process involves the addition of an alkyl group to the DNA molecule, which can lead to mutations and changes in gene expression . The compound has been shown to induce alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting that it may be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of 2ClEMS and their impact on its bioavailability.

Result of Action

The primary result of 2ClEMS action is the induction of mutations in DNA . This can lead to changes in gene expression and potentially contribute to the development of diseases such as cancer . The compound has been shown to induce a significant increase in mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Action Environment

The action of 2ClEMS can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more active in aqueous environments . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

2-Chloroethyl methanesulfonate acts as an alkylating agent, meaning it can add alkyl groups to DNA, proteins, and other biomolecules. This compound interacts with enzymes, proteins, and nucleic acids, leading to modifications that can alter their function. For example, it can form covalent bonds with the guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links can interfere with DNA replication and transcription, ultimately affecting cell division and function .

Cellular Effects

The effects of this compound on cells are profound. It can induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death). This compound has been shown to produce DNA interstrand cross-links, DNA-protein cross-links, and DNA strand breaks . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In cancer cells, these disruptions can lead to cell death, making this compound a potential chemotherapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by alkylating DNA and proteins. The compound’s chloroethyl group reacts with the nucleophilic sites in DNA, particularly the N7 position of guanine, forming covalent bonds. This alkylation can result in the formation of DNA cross-links, which prevent the separation of DNA strands during replication and transcription . Additionally, this compound can inhibit or activate enzymes by modifying their active sites, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Over time, the DNA damage induced by this compound can be repaired by cellular mechanisms, although some damage may persist and lead to long-term effects on cellular function . In in vitro studies, the compound has been shown to produce immediate DNA damage, followed by delayed repair processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity . At higher doses, it can lead to severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . The therapeutic window for this compound is narrow, and careful dosing is required to balance its antitumor effects with its potential toxicities .

Metabolic Pathways

This compound is metabolized in the body through various pathways. It can be hydrolyzed to form methanesulfonic acid and 2-chloroethanol, which can further undergo oxidation and conjugation reactions . Enzymes such as cytochrome P450s and glutathione S-transferases may be involved in the metabolism of this compound, affecting its bioavailability and toxicity . The compound’s metabolites can also interact with cellular components, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution throughout the body .

Subcellular Localization

This compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In the nucleus, this compound can interact with DNA and nuclear proteins, leading to the formation of DNA adducts and cross-links . In the cytoplasm, it can modify cytosolic proteins, affecting their function and stability .

Biological Activity

2-Chloroethyl methanesulfonate (CEMS), also known as clomesone, is a compound of significant interest in the field of medicinal chemistry and oncology due to its biological activity, particularly as an antitumor agent. This article provides a comprehensive overview of the biological activity of CEMS, including its mechanisms of action, efficacy in various cancer models, and comparative studies with related compounds.

CEMS is an alkylating agent that primarily exerts its biological effects by forming covalent bonds with DNA, leading to DNA damage and subsequent cytotoxicity. The compound has been shown to act similarly to chloroethylnitrosoureas (ClEtNu's), which are well-known for their ability to alkylate DNA but with a potentially more selective action due to its simpler chemical structure. This selectivity may reduce the variety of DNA adducts formed, thereby minimizing side reactions associated with other alkylating agents .

In Vivo Studies

CEMS has demonstrated significant antitumor activity in various in vivo models:

- P388 Leukemia : In studies involving P388 leukemia in mice, CEMS was administered at a dose of 50 mg/kg per day for five days. The results indicated that a majority of the treated mice survived beyond 30 days, with approximately 37% surviving for over 60 days . This suggests a strong therapeutic potential against leukemia.

- Comparative Studies : When compared to other methylsulfonyl methanesulfonates, CEMS exhibited higher activity against P388 cells. Notably, while 2-fluoroethyl (methylsulfonyl)methanesulfonate was also effective, it was found to be more toxic than CEMS .

Case Studies and Clinical Evaluations

Several clinical evaluations have highlighted the potential of CEMS in treating malignancies:

- Clinical Trials : A preliminary clinical trial involving patients with malignant lymphoma reported promising outcomes when treated with CEMS. The compound's efficacy was noted alongside a favorable safety profile compared to traditional therapies .

- Mechanistic Insights : Research has indicated that CEMS produces fewer hydroxyethyl products when reacting with DNA, which are common side products of nitrosourea treatments. This specificity may contribute to a reduced incidence of side effects typically associated with broader-acting alkylating agents .

Data Tables

The following table summarizes key findings from various studies on the biological activity of CEMS:

| Study | Model | Dosage | Survival Rate | Notes |

|---|---|---|---|---|

| P388 Leukemia | Mouse | 50 mg/kg/day (5 days) | >30 days: Majority survived; >60 days: 37% | Strong antitumor activity |

| Clinical Trial | Malignant Lymphoma | Variable | Promising outcomes | Favorable safety profile |

| Comparative Study | P388 Cells | Equimolar doses | More specific DNA adducts | Less variety in products compared to ClEtNu's |

Scientific Research Applications

Cytotoxicity and Cancer Research

2-Chloroethyl methanesulfonate demonstrates potent cytotoxic properties, particularly against certain cancer cell lines. Research has shown that it is highly active against P388 leukemia in vivo. Mice treated with this compound at a dosage of 50 mg/kg per day exhibited prolonged survival, with about 37% surviving for more than 60 days after treatment .

Mutagenesis Studies

This compound is also employed in mutagenesis studies, particularly in model organisms such as Drosophila melanogaster. It has been shown to induce mutations at significantly higher rates than spontaneous mutations. For instance, the mutation frequency for alcohol dehydrogenase (Adh) null mutations was found to be two orders of magnitude greater in treated larvae compared to untreated controls .

Case Study: Drosophila Melanogaster

A detailed study analyzed the mutation spectrum induced by this compound in the premeiotic germ cells of Drosophila. The results highlighted specific mutation types and frequencies, providing insights into the genetic mechanisms underlying mutagenesis induced by alkylating agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various compounds. Its ability to act as an alkylating agent makes it useful for introducing chloroethyl groups into molecules, facilitating the development of more complex structures.

Applications in Synthesis

- Alkylation Reactions : It can be used to modify nucleophilic substrates, leading to the formation of new carbon-carbon bonds.

- Synthesis of Pharmaceuticals : The compound's reactivity allows chemists to create intermediates for pharmaceutical compounds, enhancing drug development processes.

Q & A

Basic Research Questions

Q. What are the standard protocols for evaluating the mutagenic potential of 2-Chloroethyl methanesulfonate in model organisms?

- Methodological Answer : To assess mutagenicity, use Drosophila melanogaster premeiotic germ cells as a well-established model. Administer this compound (Cl-EMS) via feeding or injection at concentrations ranging from 0.5–5 mM. Monitor mutation frequency using sex-linked recessive lethal (SLRL) assays, which detect lethal mutations on the X chromosome. Include controls for spontaneous mutations and validate results with cytogenetic analysis (e.g., chromosomal aberrations). Dose-response curves should be constructed to identify threshold effects .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store Cl-EMS in airtight, light-resistant containers at –20°C to prevent degradation. Use inert solvents like dimethyl sulfoxide (DMSO) for dissolution, and avoid prolonged exposure to moisture. Handling requires PPE (gloves, goggles, lab coats) and work in a fume hood. Regularly verify purity via GC-MS or HPLC, as decomposition products (e.g., methanesulfonic acid) can interfere with experimental outcomes. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How does the mutation spectrum of this compound differ between premeiotic and postmeiotic germ cells, and what methodological approaches are used to analyze these differences?

- Methodological Answer : Premiotic germ cells (e.g., spermatogonia) exhibit higher mutation frequencies than postmeiotic cells (spermatids) due to active DNA repair mechanisms in the latter. Use DNA sequencing (e.g., Sanger or next-gen sequencing) to characterize mutation spectra. Studies in Drosophila show Cl-EMS induces predominantly GC→AT transitions (70%) and small deletions. Compare mutation profiles using bioinformatics tools like MAFFT for alignment and Integrative Genomics Viewer (IGV) for visualization. Differential repair efficiency can be assessed via comet assays or γ-H2AX foci quantification .

Q. What are the bioactivation pathways of this compound, and how do they influence its mutagenic profile compared to other alkylating agents?

- Methodological Answer : Cl-EMS requires bioactivation via glutathione (GSH) conjugation to form S-(2-chloroethyl)glutathione, which alkylates DNA at the N7 position of guanine. This pathway distinguishes it from direct-acting agents like EMS. Use LC-MS/MS to detect DNA adducts (e.g., S-[2-(N7-guanyl)ethyl]glutathione). Comparative studies with chloroethylnitrosoureas (e.g., BCNU) reveal Cl-EMS’s selectivity for O⁶-guanine adducts is lower, reducing crosslink formation. Assess metabolic activation using liver S9 fractions or in vitro GSH supplementation models .

Q. How can researchers resolve contradictions in reported mutation frequencies of this compound across different experimental systems?

- Methodological Answer : Discrepancies arise from variations in metabolic capacity (e.g., GSH levels), cell type (germ vs. somatic), and repair efficiency. Standardize protocols by:

- Using isogenic organism strains (e.g., Drosophila Canton-S).

- Controlling for temperature, pH, and exposure duration.

- Incorporating internal standards (e.g., 2-Fluorobiphenyl) in mutagenicity assays.

Cross-validate results with orthogonal methods, such as transgenic rodent mutation assays or in vitro plasmid-based systems. Meta-analyses of historical data (e.g., Fossett et al. 1995 vs. Fahmy & Fahmy 1956) should account for methodological heterogeneity .

Comparison with Similar Compounds

Comparison with Similar Alkylating Agents

DNA Alkylation Profiles

CIEtSoSo and CIEtNUs (e.g., CCNU, BCNU) both alkylate guanine residues but differ in product specificity:

| Compound | Major DNA Adducts | Hydroxyethyl Adducts | Cross-Linking Efficiency |

|---|---|---|---|

| CIEtSoSo | 7-Chloroethylguanine | Absent | Moderate |

| CIEtNUs (e.g., CCNU) | 7-Chloroethylguanine, 7-Hydroxyethylguanine | Present | High |

CIEtSoSo’s selectivity arises from its inability to generate hydroxyethyl adducts, which are major side products of CIEtNUs due to their decomposition into reactive isocyanates and carbonium ions .

Cytotoxicity and Repair Dynamics

- Interstrand Cross-Link Formation: CIEtSoSo induces delayed ICLs (6–12 hours post-treatment) in AGT-deficient cells, similar to non-carbamoylating CIEtNUs. This delay reflects the time required for chloroethylated DNA to form cross-links .

Structural and Functional Differences

- Mono- vs. Bifunctionality: CIEtSoSo is monofunctional, whereas CIEtNUs (e.g., BCNU) can act as bifunctional agents. However, even monofunctional CIEtNUs cross-link DNA via a two-step mechanism: initial alkylation followed by Cl⁻ displacement by a nucleophile on the opposite strand . CIEtSoSo’s cross-linking efficiency is lower, likely due to steric hindrance from its sulfonyl group .

- Stability and Metabolites :

CIEtSoSo’s methanesulfonate group enhances hydrolytic stability compared to nitrosoureas, which decompose rapidly into toxic byproducts (e.g., isocyanates) .

Key Research Findings

Selectivity in Antitumor Activity :

In National Cancer Institute (NCI) screening tests, CIEtSoSo demonstrated comparable antitumor activity to CIEtNUs but with fewer off-target modifications, suggesting a better therapeutic index .

Role of AGT Deficiency: VA-13 cells (AGT-deficient) showed 5-fold greater sensitivity to CIEtSoSo than AGT-proficient IMR-90 cells, mirroring the differential cytotoxicity of non-carbamoylating CIEtNUs .

Adduct Distribution :

High-pressure liquid chromatography (HPLC) analysis revealed that CIEtSoSo produces only 7-chloroethylguanine, whereas CIEtNUs generate additional adducts (e.g., 6-hydroxyethylguanine), complicating DNA repair .

Implications for Therapeutic Development

CIEtSoSo’s selectivity and stability make it a promising candidate for overcoming resistance mechanisms associated with CIEtNUs. However, further studies are needed to:

- Assess long-term mutagenicity (e.g., using Drosophila melanogaster models as in ).

- Compare its pharmacokinetics with ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), simpler alkylating agents with broader reactivity .

Properties

IUPAC Name |

2-chloroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYTRQXHORTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189220 | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-58-9 | |

| Record name | Ethanol, 2-chloro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895H18Q125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.